ALD Process Window Lower by ~100 °C vs. Hafnium tert-Butoxide
Hf(OiPr)₄ enables an ALD temperature window of 250–350 °C, which is approximately 100 °C lower than the 350–450 °C window required for Hf(OtBu)₄ under comparable H₂O or O₂ oxidant conditions [1]. The lower temperature capability is directly linked to the earlier onset of precursor decomposition for Hf(OiPr)₄, as demonstrated by temperature-programmed decomposition and thermogravimetric analysis [1].
| Evidence Dimension | ALD temperature window |
|---|---|
| Target Compound Data | 250–350 °C (using O₂ oxidant) |
| Comparator Or Baseline | Hafnium tert-butoxide (Hf(OtBu)₄): ~350–450 °C |
| Quantified Difference | ~100 °C lower for Hf(OiPr)₄ |
| Conditions | ALD on Si(100) substrates; Hf(OiPr)₄ precursor with O₂ oxidant; film growth monitored as function of substrate temperature |
Why This Matters
A 100 °C lower process window directly enables HfO₂ gate dielectric integration on temperature-sensitive substrates and reduces thermal budget in back-end-of-line (BEOL) semiconductor processing, making Hf(OiPr)₄ the preferred precursor where thermal constraints exist.
- [1] Heo, J.-S. et al. Atomic layer deposition of an HfO2 thin film using Hf(O-iPr)4. Thin Solid Films 517, 5695–5699 (2009). DOI: 10.1016/j.tsf.2009.02.089 View Source
